2-(4-acetamidophenyl)-N-cyclopropylacetamide
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Overview
Description
2-(4-acetamidophenyl)-N-cyclopropylacetamide is an organic compound that features a cyclopropyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-acetamidophenyl)-N-cyclopropylacetamide, also known as Acetaminophen or Paracetamol, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for eliciting pain sensations .
Biochemical Pathways
The action of Acetaminophen primarily affects the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, Acetaminophen prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever responses. Therefore, the inhibition of this pathway by Acetaminophen leads to a reduction in these responses .
Result of Action
The primary result of Acetaminophen’s action is the reduction of pain and fever . By inhibiting the synthesis of prostaglandins, Acetaminophen decreases the body’s pain and fever responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-cyclopropylacetamide typically involves the acylation of 4-acetamidophenol with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or cyclopropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-acetamidophenyl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenol:
N-cyclopropylacetamide: A simpler analog that lacks the 4-acetamidophenyl group.
Uniqueness
2-(4-acetamidophenyl)-N-cyclopropylacetamide is unique due to the presence of both the 4-acetamidophenyl and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGATWLQKVYPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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